Sarkomycin Z

CAS No.:

Cat. No.: VC1872378

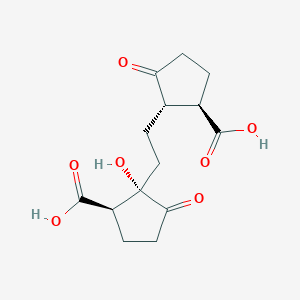

Molecular Formula: C14H18O7

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18O7 |

|---|---|

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | (1R,2S)-2-[2-[(1S,2R)-2-carboxy-5-oxocyclopentyl]ethyl]-2-hydroxy-3-oxocyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H18O7/c15-10-3-1-8(12(17)18)7(10)5-6-14(21)9(13(19)20)2-4-11(14)16/h7-9,21H,1-6H2,(H,17,18)(H,19,20)/t7-,8+,9-,14-/m0/s1 |

| Standard InChI Key | CLZCOSSNMHCIQY-KSCJFIISSA-N |

| Isomeric SMILES | C1CC(=O)[C@H]([C@@H]1C(=O)O)CC[C@@]2([C@@H](CCC2=O)C(=O)O)O |

| Canonical SMILES | C1CC(=O)C(C1C(=O)O)CCC2(C(CCC2=O)C(=O)O)O |

Introduction

Historical Background and Discovery

Origin of Sarkomycin

Sarkomycin was first discovered in 1953 by Umezawa and colleagues as an antitumor antibiotic produced by Streptomyces erythrochromogenes . This compound gained significant attention for its anticancer properties and was subsequently utilized in Japan as a prescription medication for cancer treatment until the 1960s . The parent compound sarkomycin possesses a relatively simple structure, identified as 2-methylene-3-oxocyclopentanecarboxylic acid, though it exhibits considerable instability in its native form .

Discovery of Sarkomycin Z

During the purification process of sarkomycin, which involved extraction with ethyl acetate from culture filtrate followed by countercurrent distribution with ethyl acetate-0.1 m sodium tartarate buffer (pH 4.2), researchers observed the formation of crystalline products during cold storage . This crystalline material, initially designated as "crystal-Z," was later formally named Sarkomycin Z . The gross structure of this compound was first reported by Maeda and Kondo, establishing it as one of the remarkable dimerization products of sarkomycin .

Chemical Structure and Properties

Molecular Features and Composition

Sarkomycin Z is characterized by its molecular formula C₁₄H₁₈O₇ and a molecular weight of 298.29 g/mol. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, it is designated as (1R,2S)-2-[2-[(1S,2R)-2-carboxy-5-oxocyclopentyl]ethyl]-2-hydroxy-3-oxocyclopentane-1-carboxylic acid. The compound essentially represents a dimer formed from sarkomycin under specific conditions .

Physical and Chemical Properties

Sarkomycin Z demonstrates several distinctive physical and chemical properties:

-

Appears as colorless, prismatic crystals when recrystallized from methanol

-

Possesses an optical rotation value [α]₂₄ᴅ of +30° (c 0.5, H₂O)

-

Can be converted to another crystalline isomer, Sarkomycin D, when placed in a neutral aqueous solution containing calcium carbonate

Stereochemical Structure

The absolute stereochemical structure of Sarkomycin Z has been established as (2S,2'S,3R,3'R)-2-hydroxy-2,2'-ethylenebis(cyclopentanone-3-carboxylic acid) . This configuration was determined based on the R configuration at C-3 in sarkomycin, as revised by Hill et al. in 1967 . The structural elucidation involved comprehensive analyses using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Formation and Synthesis

Dimerization Process

Sarkomycin Z represents a dimerization product of sarkomycin, forming through specific conditions during the processing and storage of sarkomycin. The formation occurs particularly during the cold storage of sarkomycin's free acid syrup, resulting in the crystallization of this inactive product . The dimerization process involves the coupling of two sarkomycin molecules, resulting in a compound with double the molecular complexity of the parent structure .

Conversion to Sarkomycin D

One of the remarkable properties of Sarkomycin Z is its ability to undergo conversion to another crystalline isomer known as Sarkomycin D (crystal-D) . This transformation occurs when Sarkomycin Z is placed in a neutral aqueous solution containing calcium carbonate . Sarkomycin D differs from Sarkomycin Z in its physical properties, presenting a higher melting point (183-185°C with decomposition) and a different optical rotation value ([α]₂₅ᴅ -64° (c 0.5, H₂O)) . The absolute structure of Sarkomycin D has been determined as (1S,2R,5S,6R,5'R)-1,5-dihydroxy-2'-oxobicyclo[3.3.0]octane-2-spiro-1'-cyclopentane-6,5'-dicarboxylic acid .

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance Analysis

The structural characterization of Sarkomycin Z has been extensively studied through various NMR techniques, including ¹H-¹H-COSY, DEPT, HMQC, and HMBC experiments . These spectroscopic analyses have been instrumental in assigning the chemical shifts and confirming the proposed structure of the compound .

X-ray Crystallography Findings

X-ray crystallographic analysis has provided definitive evidence for the three-dimensional structure of Sarkomycin Z . The crystal data obtained for this compound are presented in Table 1.

Table 1. Crystal Data of Sarkomycin Z

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₈O₇ |

| Formula weight | 298.29 |

| Crystal color, habit | Colorless, prism |

| Crystal dimensions | 0.06 × 0.25 × 0.25 mm |

| Crystal system | Monoclinic |

| Lattice parameters | a = 10.130(4) Å |

| b = 5.793(3) Å | |

| c = 12.974(3) Å | |

| β = 110.41(2)° | |

| Volume | V = 713.5(4) ų |

| Space group | P2₁ |

| Z value | 2 |

| Calculated density | 1.388 g/cm³ |

| μ(CuKα) | 9.56 cm⁻¹ |

| Residuals: R; Rw | 0.047; 0.044 |

The crystal structure analysis was performed using a Rigaku AFC7R diffractometer with graphite monochromated Cu-Kα radiation (λ = 1.5418 Å) . The structure was solved through direct methods (SHELXS86) and refined by full-matrix techniques .

Biological Activity and Research Findings

Structural-Activity Relationships

Research on sarkomycin analogs suggests that the α,β-unsaturated ketone moiety plays a crucial role in determining antitumor activities . Compounds lacking this structural feature often exhibit weak or inactive biological profiles . Given that Sarkomycin Z represents a dimerized form with structural rearrangements, its biological activity pattern likely differs from that of the parent compound .

Comparative Analysis with Related Compounds

Relationship with Sarkomycin

Sarkomycin Z differs significantly from its parent compound sarkomycin in terms of both structure and properties . While sarkomycin is characterized by a simple 2-methylene-3-oxocyclopentanecarboxylic acid structure, Sarkomycin Z represents a more complex dimerized form . The dimerization process results in alterations to the molecular architecture, potentially affecting the compound's stability and biological activity .

Comparison with Sarkomycin D

Both Sarkomycin Z and Sarkomycin D represent dimerization products of sarkomycin, yet they exhibit distinct structural and physical properties . As shown in Table 2, these compounds differ in their melting points, optical rotation values, and crystallographic parameters.

Table 2. Comparative Properties of Sarkomycin Z and Sarkomycin D

| Property | Sarkomycin Z | Sarkomycin D |

|---|---|---|

| Melting point | 168-169°C (dec) | 183-185°C (dec) |

| Optical rotation | [α]₂₄ᴅ +30° (c 0.5, H₂O) | [α]₂₅ᴅ -64° (c 0.5, H₂O) |

| Recrystallization solvent | Methanol | Ethyl acetate |

| Calculated density | 1.388 g/cm³ | 1.523 g/cm³ |

| Absolute structure | (2S,2'S,3R,3'R)-2-hydroxy-2,2'-ethylenebis(cyclopentanone-3-carboxylic acid) | (1S,2R,5S,6R,5'R)-1,5-dihydroxy-2'-oxobicyclo[3.3.0]octane-2-spiro-1'-cyclopentane-6,5'-dicarboxylic acid |

Research Significance and Future Directions

Sarkomycin Z holds significance in the field of natural product chemistry and medicinal research for several reasons:

-

It represents a notable example of natural product dimerization, offering insights into molecular transformation mechanisms .

-

The structural elucidation of this compound contributes to the understanding of stereochemical aspects of cyclopentanone derivatives .

-

Comparative analyses between Sarkomycin Z and other sarkomycin derivatives provide valuable structure-activity relationship data .

-

The conversion process between Sarkomycin Z and Sarkomycin D demonstrates remarkable molecular rearrangement phenomena .

Future research directions may include detailed investigations into the biosynthetic pathways leading to Sarkomycin Z formation, exploration of potential biological activities beyond the currently known properties, and development of synthetic methodologies for producing structural analogs with enhanced pharmaceutical potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume